molecular formula C16H11ClFNO2 B2511177 2-[5-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]acetic Acid CAS No. 901201-98-7

2-[5-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]acetic Acid

Cat. No.: B2511177
CAS No.: 901201-98-7
M. Wt: 303.72
InChI Key: SZBOOMYXDXCDSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]acetic Acid is a useful research compound. Its molecular formula is C16H11ClFNO2 and its molecular weight is 303.72. The purity is usually 95%.
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Scientific Research Applications

Bacterial Catabolism and Biotechnological Applications

Research has highlighted the ability of certain bacteria to catabolize or assimilate indole-3-acetic acid (IAA), a molecule structurally related to the compound . Two gene clusters, iac and iaa, have been identified in bacteria, facilitating the aerobic degradation of IAA into catechol and the anaerobic conversion of IAA to 2-aminobenzoyl-CoA, respectively. These pathways not only allow bacteria to exploit IAA as a carbon, nitrogen, and energy source but also potentially interfere with IAA-dependent processes in other organisms, including plants. This suggests potential biotechnological applications in utilizing IAA-destroying bacteria to manage pathologies related to IAA excess in plants and humans (Laird, Flores, & Leveau, 2020).

Environmental Impact and Wastewater Treatment

The industrial and agricultural use of chlorophenoxy compounds, including various acetic acid derivatives, has prompted research into their environmental impact and potential health risks. Studies have investigated the carcinogenic outcomes and mechanisms related to exposure to such compounds, particularly focusing on their non-genotoxic modes of action and interaction with genetic polymorphisms (Stackelberg, 2013). Moreover, the pesticide industry's wastewater, often containing acetic acid derivatives, poses a challenge in terms of recycling and treating this high-strength wastewater due to the range of toxic pollutants present. Advanced treatment methods like a combination of biological processes and granular activated carbon have been explored to achieve efficient pollutant removal and potentially create high-quality effluents, showcasing the importance of innovative treatment solutions in managing the environmental impact of such chemicals (Goodwin, Carra, Campo, & Soares, 2018).

Industrial Applications and Challenges

In an industrial context, particularly in oil and gas operations, the use of organic acids, including acetic acid, in acidizing operations has been studied extensively. While hydrochloric acid (HCl) is commonly used, its associated challenges have led to exploring organic acids as alternatives. These acids, such as formic, acetic, citric, and lactic acids, are considered due to their retardation performance, lower corrosion rates, and effectiveness in various applications, including formation damage removal and dissolution, though they also present certain limitations such as the solubility of reaction product salts (Alhamad, Alrashed, Al Munif, & Miskimins, 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

Properties

IUPAC Name

2-[5-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFNO2/c17-10-3-6-14-12(7-10)13(8-15(20)21)16(19-14)9-1-4-11(18)5-2-9/h1-7,19H,8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBOOMYXDXCDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C3=C(N2)C=CC(=C3)Cl)CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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